molecular formula C23H16BrNO4 B11585638 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide

Cat. No.: B11585638
M. Wt: 450.3 g/mol
InChI Key: SZDNWHJOFVETAD-UHFFFAOYSA-N
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Description

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide is an organic compound with a complex structure that includes a benzofuran ring, a bromobenzoyl group, and a methoxybenzamide moiety

Preparation Methods

The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide typically involves multiple steps. One common method starts with the bromination of benzoyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with 1-benzofuran-3-ylamine to form N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]amine. Finally, this compound is acylated with 3-methoxybenzoyl chloride to yield the target compound .

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide involves the inhibition of key enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition can lead to reduced inflammation and tumor growth .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H16BrNO4

Molecular Weight

450.3 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide

InChI

InChI=1S/C23H16BrNO4/c1-28-17-6-4-5-15(13-17)23(27)25-20-18-7-2-3-8-19(18)29-22(20)21(26)14-9-11-16(24)12-10-14/h2-13H,1H3,(H,25,27)

InChI Key

SZDNWHJOFVETAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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